4-Amino-3,5-difluoropyridin-2-ol

Description

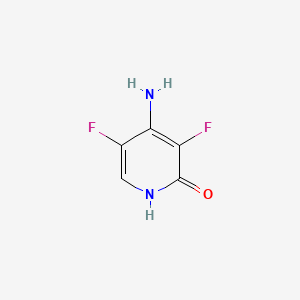

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-difluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O/c6-2-1-9-5(10)3(7)4(2)8/h1H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNYKORFLNFQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286799 | |

| Record name | 4-Amino-3,5-difluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105252-96-8 | |

| Record name | 4-Amino-3,5-difluoro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105252-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,5-difluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-3,5-difluoropyridin-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fluorinated pyridine scaffolds are of significant interest in the pharmaceutical industry due to the unique properties conferred by fluorine substitution, including altered metabolic stability, receptor binding affinity, and bioavailability. The target molecule, 4-Amino-3,5-difluoropyridin-2-ol, incorporates key pharmacophoric features: an aminopyridine core, ortho and meta fluorine substituents, and a hydroxyl group, suggesting its potential as a versatile intermediate for the synthesis of bioactive compounds. This guide explores the most viable synthetic approaches to this and related structures.

Proposed Synthetic Pathways

The synthesis of this compound is proposed to proceed through a multi-step sequence starting from a readily available, highly halogenated pyridine precursor. The general strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions, leveraging the activating effect of the pyridine nitrogen and the fluorine substituents.

A plausible synthetic route commences with 2,3,4,5,6-pentafluoropyridine. The regioselectivity of nucleophilic attack on pentafluoropyridine is well-established, with the 4-position being the most reactive, followed by the 2- and 6-positions. This predictable reactivity allows for a controlled, stepwise introduction of the desired functional groups.

The proposed synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for this compound.

An alternative and more direct approach, based on analogous reactions found in patent literature for similar chlorinated compounds, would involve the synthesis of a 4-amino-2,3,5-trifluoropyridine intermediate followed by regioselective hydroxylation.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the key transformations in the proposed synthetic pathways. These are based on established procedures for similar substrates.

Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine

-

Reaction: Nucleophilic substitution of the 4-fluoro substituent of pentafluoropyridine with ammonia.

-

Reagents and Materials:

-

Pentafluoropyridine

-

Aqueous ammonia (25-30%)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve pentafluoropyridine in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add aqueous ammonia dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-Amino-2,3,5,6-tetrafluoropyridine.

-

Synthesis of 4-Amino-2,3,5-trifluoropyridine (Hypothetical)

-

Reaction: Selective reduction (defluorination) of 4-Amino-2,3,5,6-tetrafluoropyridine. This is a challenging step and would require optimization.

-

Reagents and Materials:

-

4-Amino-2,3,5,6-tetrafluoropyridine

-

Reducing agent (e.g., Sodium borohydride or catalytic hydrogenation setup with Pd/C)

-

Anhydrous solvent (e.g., Methanol, THF)

-

-

Procedure:

-

Dissolve 4-Amino-2,3,5,6-tetrafluoropyridine in an appropriate anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

If using a chemical reducing agent like NaBH4, add it portion-wise at a controlled temperature (e.g., 0 °C).

-

If using catalytic hydrogenation, suspend the catalyst (e.g., 10% Pd/C) in the solution and subject the mixture to a hydrogen atmosphere.

-

Carefully monitor the reaction to favor mono-defluorination.

-

Upon completion, quench the reaction appropriately (e.g., with water for NaBH4) or filter off the catalyst.

-

Extract the product with a suitable organic solvent and purify by column chromatography.

-

Synthesis of this compound

-

Reaction: Nucleophilic substitution of the 2-fluoro substituent of 4-Amino-2,3,5-trifluoropyridine with a hydroxide source. This is based on analogous reactions with chlorinated pyridines.[1][2]

-

Reagents and Materials:

-

4-Amino-2,3,5-trifluoropyridine

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Aqueous solvent system (e.g., Dioxane/water or DMSO/water)

-

-

Procedure:

-

Dissolve 4-Amino-2,3,5-trifluoropyridine in a suitable solvent mixture (e.g., Dioxane and water).

-

Add a stoichiometric excess of potassium hydroxide.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with an acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

Quantitative Data from Analogous Syntheses

Direct yield and characterization data for the synthesis of this compound are not available. However, data from similar reactions in the literature can provide an estimate of expected outcomes.

| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |

| Amination | 3,5-dichloro-2,4,6-trifluoropyridine | 4-amino-3,5-dichloro-2,6-difluoropyridine | NH3, NMP | >86% | [2] |

| Hydroxylation | 4-amino-3,5-dichloro-2,6-difluoropyridine | 4-amino-3,5-dichloro-6-fluoropyridin-2-ol potassium salt | KOH (aq) | High | [1] |

Conclusion

The synthesis of this compound, while not explicitly described in the current scientific literature, can be reasonably proposed through established synthetic methodologies for fluorinated pyridines. The key steps involve controlled nucleophilic aromatic substitutions on a polyfluorinated pyridine precursor. The successful execution of this synthetic route would provide access to a valuable building block for the development of novel therapeutic agents. Further research is warranted to optimize the proposed reaction conditions and fully characterize the target molecule and its derivatives. Researchers undertaking this synthesis should pay close attention to the regioselectivity of the substitution reactions and may need to perform considerable optimization, particularly for the selective defluorination step.

References

In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3,5-difluoropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for the physicochemical properties of 4-Amino-3,5-difluoropyridin-2-ol is limited. This guide provides predicted data for the target compound and, for comparative context, includes experimental and predicted data for the structurally related compound, 4-Amino-3,5-difluoropyridine (CAS 159783-22-9). The presence of a hydroxyl group at the 2-position in the target compound is expected to significantly influence its properties, particularly its melting point, boiling point, acidity (pKa), and solubility, compared to its analogue lacking this functional group.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Below is a summary of available and predicted data for this compound and its analogue.

Data Presentation: A Comparative Summary

| Property | This compound (Predicted) | 4-Amino-3,5-difluoropyridine (Experimental/Predicted) | Data Type |

| Molecular Formula | C₅H₄F₂N₂O | C₅H₄F₂N₂ | - |

| Molecular Weight | 146.09 g/mol | 130.10 g/mol | - |

| Melting Point | Data Not Available | 100-105 °C[1] | Experimental |

| Boiling Point | Data Not Available | 175.0 ± 35.0 °C[2] | Predicted |

| Density | Data Not Available | 1.393 ± 0.06 g/cm³[2] | Predicted |

| pKa (acidic) | Data Not Available | - | - |

| pKa (basic) | Data Not Available | 5.12 ± 0.24[2] | Predicted |

| LogP | Data Not Available | Data Not Available | - |

| Aqueous Solubility | Data Not Available | Data Not Available | - |

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections detail standard experimental methodologies for the key parameters.

Melting Point Determination

The melting point is a fundamental indicator of a substance's purity.

Methodology: Capillary Method

-

Sample Preparation: A small quantity of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point. A narrow range (e.g., < 2 °C) is indicative of high purity.

Boiling Point Determination

For non-decomposing liquids, the boiling point is a key characteristic.

Methodology: Thiele Tube or Microscale Apparatus

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The apparatus (e.g., a Thiele tube with heating oil) is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

-

Equilibrium Point: The heating is stopped when a continuous stream of bubbles is observed. The liquid will begin to cool.

-

Boiling Point Reading: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature where the vapor pressure of the liquid equals the atmospheric pressure.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (typically water or a water-cosolvent mixture) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized. The equivalence point is identified by the steepest point of the curve (the inflection point).

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and absorption.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for LogD determination) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Compound Addition: A known amount of the test compound is added to a flask containing the pre-saturated n-octanol and aqueous phases.

-

Equilibration: The flask is sealed and shaken at a constant temperature for a sufficient period (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is a key factor influencing a drug's dissolution rate and bioavailability.

Methodology: Turbidimetric Method (Kinetic Solubility)

-

Stock Solution: A concentrated stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is added in increasing amounts to a series of wells in a microplate, each containing an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

-

Precipitation Induction: The addition of the DMSO solution into the aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded.

-

Turbidity Measurement: The plate is incubated for a set period (e.g., 2 hours) at a controlled temperature. The turbidity (cloudiness) of each well is then measured by a plate reader that detects light scattering or absorbance at a specific wavelength (e.g., 620 nm).

-

Solubility Estimation: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Visualizations

As no specific signaling pathways for this compound have been identified, the following diagram illustrates a general experimental workflow for the physicochemical characterization of a novel chemical entity.

Caption: General workflow for physicochemical characterization.

References

4-Amino-3,5-difluoropyridin-2-ol: A Technical Guide to Its Identification, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3,5-difluoropyridin-2-ol, a fluorinated pyridinol derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly registered, this document outlines its key identification characteristics, a plausible synthetic route based on established chemical principles, and its potential as a scaffold for developing targeted therapeutics, particularly in the realm of kinase inhibition. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.

Compound Identification and Properties

As of the latest available data, a specific CAS number for this compound has not been assigned. However, based on its molecular structure, we can deduce its key properties. The likely precursor, 4-Amino-3,5-difluoropyridine, is registered under CAS Number 159783-22-9 . The introduction of a hydroxyl group at the 2-position would alter its physicochemical properties, including its molecular weight, polarity, and hydrogen bonding capabilities.

Table 1: Predicted Physicochemical Properties of this compound and its Precursor

| Property | 4-Amino-3,5-difluoropyridine | This compound (Predicted) |

| CAS Number | 159783-22-9 | Not Available |

| Molecular Formula | C₅H₄F₂N₂ | C₅H₄F₂N₂O |

| Molecular Weight | 130.10 g/mol | 146.09 g/mol |

| Appearance | White to light yellow powder | Expected to be a solid |

| Melting Point | 100-105 °C | Expected to be higher due to hydrogen bonding |

| Solubility | Soluble in organic solvents | Expected to have increased water solubility |

Proposed Synthesis Pathway

The proposed synthesis involves a two-step process starting from the commercially available 4-Amino-2,3,5,6-tetrafluoropyridine.

The Biological Activity of Fluorinated Aminopyridinols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Biological Activity of Fluorinated Aromatic Amines and Related Compounds

The following tables summarize quantitative data for fluorinated compounds structurally related to aminopyridinols, demonstrating the format for presenting such information. This data is derived from studies on fluorinated pyrazolo[1,5-a]pyridines as dopamine D4 receptor ligands and fluorinated conformationally-restricted GABA-AT inhibitors.

Table 1: Dopamine D4 Receptor Binding Affinity of Fluorinated Pyrazolo[1,5-a]pyridines

| Compound ID | Structure | R | X | K_i (nM) | Reference |

| 1a | 2-F-Ph | H | CH | 5.3 | [1] |

| 1b | 3-F-Ph | H | CH | 8.1 | [1] |

| 1c | 4-F-Ph | H | CH | 1.3 | [1] |

| 1d | 4-F-Ph | Me | CH | 2.5 | [1] |

| 1e | 4-F-PhO-(CH₂)₂- | H | N | 3.2 | [1] |

| 1f | 4-F-PhO-(CH₂)₃- | H | N | 1.9 | [1] |

| 1g | 3-F-PhO-(CH₂)₃- | H | N | 28 | [1] |

| 1h | 2-F-PhO-(CH₂)₃- | H | N | 15 | [1] |

| Data is illustrative and based on structurally related compounds. |

Table 2: Inhibition of GABA Aminotransferase (GABA-AT) by Fluorinated Conformationally-Restricted Analogs

| Compound ID | Structure | Inhibition Type | k_inact (min⁻¹) | K_I (mM) | k_inact / K_I (M⁻¹min⁻¹) | Reference |

| 2a | F on Cyclohexene | Irreversible | 0.059 | 0.16 | 370 | [] |

| 2b | F on Piperidine | Reversible | - | - | - | [] |

| 2c | Difluoro on Cyclohexene | Irreversible | 0.065 | 0.36 | 180 | [] |

| Data is illustrative and based on structurally related compounds. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments relevant to the biological evaluation of fluorinated aminopyridinols.

Dopamine D4 Receptor Radioligand Binding Assay

This protocol is adapted from methodologies used for the characterization of GPCR ligands.[3]

1. Membrane Preparation:

-

HEK293T cells transiently expressing the human dopamine D4 receptor are harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

-

The resulting pellet containing the cell membranes is resuspended in a binding buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4).[3]

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

50 µL of membrane preparation.

-

50 µL of radioligand (e.g., [³H]-N-methylspiperone at a final concentration of 0.8–1.0 nM).[3]

-

50 µL of the fluorinated aminopyridinol test compound at various concentrations (for displacement experiments) or a single high concentration (for primary screening).

-

For non-specific binding determination, a high concentration of a known D4 antagonist (e.g., haloperidol) is added.

-

-

Incubate the plate for 2 hours at room temperature in the dark.[3]

3. Filtration and Quantification:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/A) pre-soaked in 0.3% polyethyleneimine.[3]

-

The filters are washed three times with a cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

For displacement experiments, the IC₅₀ values are determined by non-linear regression analysis using software such as GraphPad Prism.

-

The K_i values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vitro Brain Tissue Autoradiography

This protocol provides a method to visualize the distribution of binding sites for a radiolabeled fluorinated aminopyridinol in brain tissue.[4][5]

1. Tissue Preparation:

-

Animal brains (e.g., rat) are rapidly frozen in isopentane cooled with dry ice.

-

Coronal or sagittal brain sections (e.g., 20 µm thick) are cut using a cryostat and thaw-mounted onto microscope slides.[4]

2. Incubation:

-

The slides are pre-incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous ligands.

-

The sections are then incubated with the radiolabeled fluorinated aminopyridinol at an appropriate concentration in a binding buffer.

-

For determination of non-specific binding, adjacent sections are incubated in the presence of a high concentration of a suitable unlabeled competitor.

-

The incubation is typically carried out for 60-90 minutes at room temperature.[4]

3. Washing and Drying:

-

The slides are washed in ice-cold buffer to remove unbound radioligand.

-

A final quick rinse in ice-cold deionized water is performed to remove buffer salts.

-

The slides are then dried under a stream of cool air.

4. Imaging:

-

The dried slides are apposed to a phosphor imaging plate or autoradiographic film.

-

After an appropriate exposure time (days to weeks depending on the radioactivity), the plate or film is scanned.

5. Data Analysis:

-

The resulting autoradiograms are quantified using image analysis software.

-

The density of binding in different brain regions is compared between total and non-specific binding conditions to determine the specific binding distribution.

GABA Aminotransferase (GABA-AT) Inhibition Assay

This spectrophotometric assay measures the activity of GABA-AT and its inhibition by test compounds.[6][7]

1. Reagents and Enzyme Preparation:

-

GABA-AT enzyme (e.g., purified recombinant human or porcine brain homogenate).

-

Substrates: GABA and α-ketoglutarate.

-

Coupling enzyme: succinic semialdehyde dehydrogenase (SSADH).

-

Co-factor: NADP⁺.

-

Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6).

2. Assay Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, add:

-

GABA-AT enzyme.

-

The fluorinated aminopyridinol test compound at various concentrations.

-

Pre-incubate for a defined period if time-dependent inhibition is being assessed.

-

Initiate the reaction by adding the substrates (GABA and α-ketoglutarate) and the coupling system (SSADH and NADP⁺).

-

-

The conversion of NADP⁺ to NADPH is monitored by measuring the increase in absorbance at 340 nm over time using a microplate reader.

3. Data Analysis:

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is determined for each concentration of the test compound.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

For irreversible inhibitors, the kinetic parameters k_inact and K_I can be determined by measuring the rate of inactivation at different inhibitor concentrations.

Mandatory Visualization

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate potential signaling pathways that could be modulated by fluorinated aminopyridinols targeting the dopamine D4 receptor or the PI3K/Akt pathway.

References

- 1. researchgate.net [researchgate.net]

- 3. D4 Dopamine Receptor radioligand binding assay. [bio-protocol.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Autoradiography [fz-juelich.de]

- 6. Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

The Strategic Imperation of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine substitution in pyridine drug discovery, offering insights into its impact on key pharmaceutical parameters, detailed experimental methodologies, and a visual representation of relevant biological pathways and discovery workflows.

The Impact of Fluorine Substitution on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine atoms into the pyridine ring can induce significant changes in a molecule's electronic and steric properties, leading to improvements in metabolic stability, binding affinity, acidity (pKa), and bioavailability. These modifications are critical for transforming a promising lead compound into a viable drug candidate.

Modulation of Basicity (pKa)

Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can significantly lower the pKa of the pyridine nitrogen. This reduction in basicity can be advantageous for several reasons. A lower pKa can decrease unwanted interactions with acidic organelles, reduce off-target effects, and improve oral bioavailability by modulating the ionization state of the drug at physiological pH.

Table 1: Comparison of pKa Values for Pyridine and its Monofluorinated Derivatives

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97 |

| 4-Fluoropyridine | 1.95 |

Note: Data compiled from various sources. The pKa of 2-Fluoropyridine is notably lower due to the proximity of the fluorine atom to the nitrogen.

Enhancement of Metabolic Stability

One of the most significant advantages of fluorine substitution is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and overall exposure.

Table 2: Illustrative Comparison of Metabolic Stability in Human Liver Microsomes

| Compound Pair | Non-fluorinated Analogue (t½, min) | Fluorinated Analogue (t½, min) | Fold Improvement |

| Example 1 | 15 | 90 | 6 |

| Example 2 | < 5 | 45 | > 9 |

| Example 3 | 30 | > 120 | > 4 |

Note: This table presents illustrative data from hypothetical but representative compound pairs to demonstrate the typical impact of fluorination on metabolic half-life (t½) in human liver microsomes. Actual values are compound-specific.

Improvement of Binding Affinity

Fluorine can enhance binding affinity to a biological target through various mechanisms. It can participate in favorable electrostatic interactions, including hydrogen bonds and halogen bonds, with amino acid residues in the protein's binding pocket. Furthermore, the introduction of fluorine can induce a conformational change in the molecule, pre-organizing it for a more favorable binding orientation.

Table 3: Comparative Binding Affinity (IC50) of Fluorinated vs. Non-fluorinated Kinase Inhibitors

| Kinase Target | Non-fluorinated Pyridine Inhibitor (IC50, nM) | Fluorinated Pyridine Inhibitor (IC50, nM) | Fold Improvement |

| Kinase A | 250 | 50 | 5 |

| Kinase B | 120 | 15 | 8 |

| Kinase C | 800 | 100 | 8 |

Note: This table provides representative data to illustrate the potential for fluorine substitution to improve the inhibitory potency (IC50) of pyridine-based kinase inhibitors.

Modulation of Lipophilicity and Bioavailability

The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (CF3) group often decreases it. This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its oral bioavailability.

Experimental Protocols

Synthesis of Fluorinated Pyridines

2.1.1. Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine

A common method for the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine involves the reaction of pentachloropyridine with a fluoride source.[1]

-

Materials: Pentachloropyridine, anhydrous potassium fluoride (KF), N-methylpyrrolidone (NMP).

-

Procedure:

-

A mixture of pentachloropyridine and anhydrous potassium fluoride in N-methylpyrrolidone is heated to approximately 100-170°C in the substantial absence of water.[2]

-

The reaction is carried out with vigorous agitation.

-

The product, 3,5-dichloro-2,4,6-trifluoropyridine, can be removed from the reaction mixture by distillation as it is formed.[2]

-

2.1.2. Synthesis of 3-Fluoro-4-aminopyridine

One synthetic route to 3-fluoro-4-aminopyridine involves a Hofmann degradation of 3-fluoro-4-pyridine carboxamide.[3]

-

Materials: 3-Fluoropyridine, strong base (e.g., n-butyllithium), carbon dioxide, thionyl chloride, ammonia, bromine, sodium hydroxide.

-

Procedure:

-

3-Fluoropyridine is reacted with a strong base to remove a proton, followed by reaction with carbon dioxide to yield 3-fluoro-4-pyridine carboxylic acid.[3]

-

The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride, followed by ammonolysis to give 3-fluoro-4-pyridine carboxamide.[3]

-

The carboxamide undergoes a Hofmann degradation reaction with bromine and sodium hydroxide to yield 3-fluoro-4-aminopyridine.[3]

-

Another approach involves the direct radiofluorination of a pyridine N-oxide precursor.[4][5]

-

Materials: 3-bromo-4-nitropyridine N-oxide, tetrabutylammonium fluoride (TBAF), dimethyl sulfoxide (DMSO), palladium on carbon (Pd/C), hydrogen gas.

-

Procedure:

Determination of pKa by UV-Vis Spectrophotometry

The pKa of a pyridine derivative can be determined by monitoring the change in its UV-Vis absorbance spectrum as a function of pH.[6][7][8][9]

-

Materials: The pyridine compound of interest, a series of buffer solutions with known pH values spanning a range around the expected pKa, a UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with constant ionic strength covering the desired pH range.

-

Add a small aliquot of the stock solution to each buffer solution to obtain a constant final concentration.

-

Record the UV-Vis spectrum for each solution.

-

Plot the absorbance at a selected wavelength (where the absorbance changes significantly with pH) against the pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve, often by fitting the data to the Henderson-Hasselbalch equation.[7]

-

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[10][11][12][13][14]

-

Materials: Human liver microsomes, the test compound, NADPH regenerating system (cofactor for CYP enzymes), phosphate buffer (pH 7.4), quenching solution (e.g., acetonitrile with an internal standard).

-

Procedure:

-

Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction and precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

The half-life (t½) and intrinsic clearance (CLint) of the compound are then calculated from the rate of disappearance of the parent compound over time.

-

Visualizing Pathways and Workflows

Drug Discovery Workflow: Fluorine Scanning

The strategic introduction of fluorine, often referred to as "fluorine scanning," is a key tactic in lead optimization. This iterative process involves synthesizing and evaluating a series of analogues with fluorine substitutions at various positions to identify the optimal placement for desired properties.

Caption: A typical drug discovery workflow incorporating a fluorine scan during lead optimization.

Signaling Pathway of Alpelisib (PI3K Inhibitor)

Alpelisib is a selective inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K). Mutations in the PIK3CA gene, which encodes p110α, can lead to the overactivation of the PI3K/AKT/mTOR signaling pathway, a key driver in many cancers.[2][5][15][16][17][18][19]

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by Alpelisib.

Signaling Pathway of Lemborexant (Orexin Receptor Antagonist)

Lemborexant is a dual orexin receptor antagonist that promotes sleep by inhibiting the wake-promoting effects of the neuropeptides orexin-A and orexin-B. These neuropeptides bind to orexin receptors (OX1R and OX2R), which are involved in maintaining arousal.[20][21][22][23]

Caption: The orexin receptor signaling pathway and the antagonistic action of Lemborexant.

Conclusion

The incorporation of fluorine into pyridine rings is a powerful and versatile strategy in drug discovery. By judiciously applying fluorine substitution, medicinal chemists can fine-tune a wide range of molecular properties to enhance a compound's drug-like characteristics. A thorough understanding of the principles outlined in this guide, combined with rigorous experimental validation, will continue to drive the development of novel and improved pyridine-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemagine.co.uk [chemagine.co.uk]

- 8. ishigirl.tripod.com [ishigirl.tripod.com]

- 9. ijper.org [ijper.org]

- 10. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 20. psychscenehub.com [psychscenehub.com]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Unleashing the Power of lemborexant: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

A Technical Guide to 4-Amino-3,5-difluoropyridin-2-ol: Synthesis, Properties, and Potential Applications

Disclaimer: Direct experimental data for 4-Amino-3,5-difluoropyridin-2-ol is limited in publicly available literature. This guide has been compiled by leveraging data from closely related analogs, primarily 4-Amino-3,5-difluoropyridine and halogenated pyridin-2-ol derivatives. The information presented herein, particularly regarding experimental protocols and specific quantitative data, should be considered predictive and requires experimental validation.

Introduction

Fluorinated pyridine scaffolds are of significant interest to the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can dramatically modulate the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. This compound is a novel compound that combines the key pharmacophoric features of an aminopyridine with the unique properties imparted by difluorination. This technical guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential biological significance, aimed at researchers and professionals in drug discovery and development.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized below. These values are extrapolated from data available for 4-Amino-3,5-difluoropyridine and should be confirmed experimentally.

| Property | Predicted Value | Source Analog |

| Molecular Formula | C₅H₄F₂N₂O | - |

| Molecular Weight | 146.09 g/mol | - |

| Boiling Point | > 175.0 ± 35.0 °C | 4-Amino-3,5-difluoropyridine[1] |

| Density | > 1.393 ± 0.06 g/cm³ | 4-Amino-3,5-difluoropyridine[1] |

| pKa | ~5.12 ± 0.24 | 4-Amino-3,5-difluoropyridine[1] |

| Appearance | White to light yellow powder | 4-Amino-3,5-difluoropyridine[2] |

| Melting Point | > 100-105 °C | 4-Amino-3,5-difluoropyridine[2] |

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established protocols for related halogenated pyridines. The following proposed multi-step synthesis starts from a commercially available precursor.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Amination of 2,4,6-Trifluoro-3,5-dinitropyridine

-

Reaction: 2,4,6-Trifluoro-3,5-dinitropyridine is dissolved in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

-

Aqueous ammonia is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

The product, 4-Amino-3,5-dinitro-2,6-difluoropyridine, is isolated by filtration and purified by recrystallization.

Step 2: Hydroxylation

-

Reaction: The 4-Amino-3,5-dinitro-2,6-difluoropyridine is suspended in an aqueous solution of potassium hydroxide (KOH).

-

The mixture is heated to reflux for 1.5–2.5 hours.[3]

-

Upon completion, the reaction is cooled, and the resulting solid, potassium 4-amino-3,5-dinitro-6-fluoropyridin-2-olate, is collected by centrifugation.[4]

Step 3: Reduction of Nitro Groups

-

Reaction: The potassium salt from the previous step is dissolved in a suitable solvent like ethanol or methanol.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

The mixture is subjected to hydrogenation at atmospheric pressure until the nitro groups are fully reduced to amino groups.

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

Potential Biological Activity and Applications

Fluorine-containing pyridine derivatives are recognized for their diverse pharmacological activities.[5] The incorporation of fluorine can enhance drug potency, metabolic stability, and pharmacokinetic profiles.[5] While specific biological data for this compound is not available, its structural motifs suggest potential applications in several therapeutic areas.

-

Kinase Inhibition: Many aminopyridine derivatives are known to act as hinge-binding motifs in kinase inhibitors. The specific substitution pattern of this compound could confer selectivity towards certain kinase families.

-

Antimicrobial and Antifungal Activity: Aminopyridine derivatives have been explored for their antimicrobial properties. The presence of fluorine atoms can enhance this activity.

-

CNS Disorders: The ability of fluorine to improve blood-brain barrier penetration makes fluorinated pyridines attractive candidates for CNS-targeting drugs.

The Influence of Fluorine Substitution on Drug Properties

The strategic placement of fluorine atoms, as in this compound, can have a profound impact on the molecule's drug-like properties.

Caption: Conceptual diagram of fluorine's impact on drug properties.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. This guide provides a foundational understanding of its predicted properties and a viable synthetic strategy based on the chemistry of analogous compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological characteristics of this molecule and to explore its potential as a scaffold for the development of novel therapeutics. The methodologies and data presented herein offer a solid starting point for researchers venturing into the synthesis and evaluation of this and other novel fluorinated pyridines.

References

- 1. 4-Amino-3,5-difluoropyridine CAS#: 159783-22-9 [amp.chemicalbook.com]

- 2. 4-Amino-3,5-difluoropyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. CN106008333A - Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]

- 4. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Versatility of Fluoropyridine Scaffolds: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based molecular architectures has emerged as a transformative strategy in modern medicinal chemistry. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles, have established fluoropyridine scaffolds as privileged structures in the design of novel therapeutics.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery and synthesis of novel fluoropyridine scaffolds, offering a comprehensive resource for researchers engaged in drug development.

The Pivotal Role of Fluoropyridines in Drug Discovery

The pyridine ring is a ubiquitous motif in a vast number of FDA-approved drugs, valued for its ability to engage in various biological interactions.[5] The introduction of fluorine atoms onto this scaffold can dramatically modulate a molecule's properties.[2][3][6] This strategic fluorination can lead to:

-

Enhanced Potency and Selectivity: The high electronegativity of fluorine can alter the electronic distribution within the pyridine ring, leading to more potent and selective interactions with biological targets.[1][4]

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes, thereby prolonging the drug's half-life.[1][3][4]

-

Favorable Pharmacokinetic Properties: Fluorine substitution can influence a compound's lipophilicity and membrane permeability, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2][3][4]

These advantageous properties have led to the integration of fluoropyridine derivatives into a wide array of therapeutic agents, targeting conditions ranging from cancer and diabetes to Alzheimer's disease and microbial infections.[1][3]

Synthetic Strategies for Accessing Novel Fluoropyridine Scaffolds

A diverse toolkit of synthetic methodologies has been developed to construct and functionalize fluoropyridine cores. These methods range from classical nucleophilic aromatic substitution reactions to modern transition-metal-catalyzed cross-couplings and direct C-H functionalization approaches.

Traditional Synthetic Routes

One of the earliest and most well-known methods for the synthesis of fluoropyridines is the Balz-Schiemann reaction . This reaction involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[7][8] While effective, this method can be limited by the potential for explosive intermediates.[8]

Another classical approach involves the nucleophilic aromatic substitution (SNAr) of activated halopyridines with a fluoride source. Leaving groups such as chloro- or nitro- substituents at the 2- or 4-positions of the pyridine ring are readily displaced by fluoride ions.[8]

Modern Synthetic Innovations

Recent years have witnessed the emergence of more sophisticated and versatile methods for fluoropyridine synthesis, offering milder reaction conditions and broader functional group tolerance.

-

Direct C-H Fluorination: This powerful strategy allows for the direct conversion of a C-H bond on the pyridine ring to a C-F bond. Hartwig and co-workers have reported the use of AgF2 for the direct C-H fluorination of pyridines, providing rapid access to a variety of 2-fluoropyridines.[8][9]

-

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has enabled novel synthetic transformations for the construction of fluoropyridines. A notable example is the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonia, to afford diversely substituted 3-fluoropyridines.[10]

-

Rhodium(III)-Catalyzed C-H Functionalization: This method provides a one-step synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[11]

-

Pyridine N-Oxide Chemistry: The activation of pyridine N-oxides allows for the regioselective introduction of fluorine at the 2-position. This approach has been successfully applied to the synthesis of both nonradioactive and 18F-labeled fluoropyridines for applications in Positron Emission Tomography (PET) imaging.[8][12]

Quantitative Comparison of Synthetic Methodologies

The choice of synthetic route depends on various factors, including the desired substitution pattern, functional group compatibility, and scalability. The following table summarizes key quantitative data for selected synthetic methods.

| Synthetic Method | Position of Fluorination | Key Reagents | Typical Yields (%) | Reference |

| Balz-Schiemann Reaction | 4-position | 4-Aminopyridine, HBF4, NaNO2 | 20 | [7] |

| C-H Fluorination | 2-position | Pyridine derivatives, AgF2 | Varies widely | [8][9] |

| Photoredox Catalysis | 3-position | α,α-difluoro-β-iodoketones, silyl enol ethers, fac-Ir(ppy)3 | 57-85 | [10] |

| Rh(III)-Catalyzed C-H Functionalization | 3-position | α-fluoro-α,β-unsaturated oximes, alkynes, [Cp*RhCl2]2 | Varies widely | [11] |

| From Pyridine N-Oxides | 2-position | Pyridine N-oxides, Ts2O, trialkylamine, K18F | 69 (precursor) | [8][12] |

Experimental Protocols for Key Syntheses

Detailed and reproducible experimental protocols are crucial for the successful synthesis of novel fluoropyridine scaffolds. Below are representative procedures for key synthetic transformations.

Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction[7]

-

Diazotization: To a cooled (5-7 °C) suspension of 4-pyridylammonium tetrafluoroborate (formed from 4-aminopyridine and 42% aqueous HBF4), slowly add sodium nitrite while maintaining the temperature between 5-9 °C.

-

Decomposition: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.

-

Workup: Slowly add the reaction mixture to a solution of NaHCO3.

-

Extraction and Purification: Extract the aqueous layer with CH2Cl2. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by distillation to afford 4-fluoropyridine.

Synthesis of 3-Fluoropyridines via Photoredox Catalysis[10]

-

Reaction Setup: In a reaction vessel, combine the α,α-difluoro-β-iodoketone, silyl enol ether, and the photocatalyst fac-Ir(ppy)3 in a suitable solvent.

-

Irradiation: Irradiate the reaction mixture with blue LEDs.

-

Condensation: After completion of the coupling reaction, add ammonium acetate to the reaction mixture for the one-pot condensation step.

-

Purification: After the reaction is complete, purify the product by column chromatography on silica gel.

Synthesis of 2-Fluoropyridines from Pyridine N-Oxides[8][12]

-

Activation and Salt Formation: Treat the pyridine N-oxide with Ts2O in the presence of a trialkylamine to form the corresponding 2-pyridyltrialkylammonium salt.

-

Fluorination: React the isolated ammonium salt with a fluoride source, such as K18F in the presence of Kryptofix 2.2.2, in a suitable solvent like DMSO at elevated temperatures.

-

Deprotection and Purification (if applicable): If protecting groups are present, perform the necessary deprotection steps. Purify the final 2-fluoropyridine product using semi-preparative HPLC.

Visualizing Key Pathways and Workflows

Diagrammatic representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex processes.

Signaling Pathway: Inhibition of Factor VIIa/TF Complex

Fluoropyridine-based inhibitors have been developed to target the activated factor VII/tissue factor (FVIIa/TF) complex, a key player in the blood coagulation cascade. Inhibition of this complex is a promising strategy for the development of new antithrombotic drugs.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structural Characterization of 4-Amino-3,5-difluoropyridin-2-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the structural characterization of 4-Amino-3,5-difluoropyridin-2-ol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and draws analogies from closely related compounds to predict its structural and spectroscopic properties. A central focus of this guide is the critical concept of pyridin-2-ol/pyridin-2-one tautomerism, which dictates the predominant form of this compound. This guide presents predicted data in clearly structured tables, details relevant experimental protocols, and utilizes visualizations to illustrate key concepts and workflows.

Introduction and Tautomerism

This compound is a substituted pyridine derivative of interest in medicinal and materials chemistry due to the unique electronic properties conferred by its amino and fluorine substituents. A crucial aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone isomers. In the case of this compound, this equilibrium lies significantly towards the 4-Amino-3,5-difluoro-1H-pyridin-2-one form, particularly in the solid state. This guide will therefore consider both tautomers, with an emphasis on the more stable pyridone form.

Caption: Tautomeric equilibrium of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 4-Amino-3,5-difluoro-1H-pyridin-2-one, the expected major tautomer.

| Property | Predicted Value | Data Source Analogy |

| Molecular Formula | C₅H₄F₂N₂O | - |

| Molecular Weight | 146.09 g/mol | - |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | > 100 °C | Based on 4-Amino-3,5-difluoropyridine (100-105 °C) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | General solubility of pyridinones |

Spectroscopic Characterization (Predicted)

Due to the lack of direct experimental spectra, the following sections provide predicted spectroscopic data based on analogous compounds and established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-Amino-3,5-difluoro-1H-pyridin-2-one, ¹H, ¹³C, and ¹⁹F NMR spectra would be informative.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (ring) | 10.5 - 11.5 | br s | - |

| NH₂ | 6.0 - 7.0 | br s | - |

| H-6 | 7.0 - 7.5 | d | J(H-F) ≈ 2-4 |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 (C=O) | 160 - 165 | t | J(C-F) ≈ 3-5 |

| C-3 | 140 - 145 | d | J(C-F) ≈ 230-250 |

| C-4 | 135 - 140 | t | J(C-F) ≈ 10-15 |

| C-5 | 140 - 145 | d | J(C-F) ≈ 230-250 |

| C-6 | 125 - 130 | t | J(C-F) ≈ 5-10 |

Predicted ¹⁹F NMR Data (in DMSO-d₆)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-3, F-5 | -130 to -140 | s |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Amino-3,5-difluoro-1H-pyridin-2-one is expected to show characteristic absorption bands for the amine, amide, and C-F bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (ring amide) | 3100 - 3000 | Medium, broad |

| N-H stretch (amine) | 3400 - 3200 | Medium, two bands |

| C=O stretch (amide) | 1650 - 1680 | Strong |

| C=C stretch (ring) | 1600 - 1580 | Medium |

| C-F stretch | 1200 - 1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Amino-3,5-difluoro-1H-pyridin-2-one, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 147.0361 |

| [M]⁺ | 146.0283 |

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous proof of the solid-state structure, confirming the pyridone tautomer as the dominant form. While no crystal structure is available for the title compound, analysis of related structures, such as 4-amino-3,5-dichloropyridine, reveals common packing motifs. In the solid state, extensive hydrogen bonding networks involving the amino group, the ring nitrogen (in the pyridin-2-ol tautomer) or the amide N-H and carbonyl oxygen (in the pyridin-2-one tautomer) are expected to be the dominant intermolecular interactions.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to characterize this compound.

Synthesis

A plausible synthetic route to this compound would involve the nucleophilic aromatic substitution of a fluorine atom at the 2-position of a suitable precursor, such as 4-amino-2,3,5-trifluoropyridine, with a hydroxide source.

Potential Therapeutic Targets for Aminopyridinol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the promising therapeutic targets for aminopyridinol and its related aminopyridine and aminopyrimidine analogs. The document synthesizes key findings from recent research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. This guide is intended to serve as a valuable resource for professionals in the field of drug discovery and development.

Introduction to Aminopyridinol Compounds

Aminopyridinol and its derivatives are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The aminopyridine scaffold, a key structural motif, serves as a versatile backbone for the development of novel therapeutic agents targeting a wide range of diseases. These compounds have demonstrated potential in oncology, infectious diseases, neurology, and inflammatory conditions. Their simple structure allows for facile chemical modification, enabling the optimization of their pharmacokinetic and pharmacodynamic properties.

Key Therapeutic Targets and Quantitative Efficacy

Recent studies have identified several key protein and cellular targets for aminopyridinol-related compounds. The following tables summarize the quantitative data from these investigations, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of Aminopyrimidine Derivatives

| Compound | Target | Cell Line | IC50 | Reference |

| C3 | TRKA | - | 6.5 nM | [1] |

| C4 | TRKA | - | 5.0 nM | [1] |

| C6 | TRKA | - | 7.0 nM | [1] |

| A12 | EGFRL858R/T790M | - | 4.0 nM | [2] |

| A12 | EGFRWT | - | 170.0 nM | [2] |

| A12 | - | H1975 | 0.086 µM | [2] |

| S3c | - | A2780 | 15.57 µM | [3] |

| S3c | - | A2780CISR | 11.52 µM | [3] |

IC50: Half maximal inhibitory concentration. A lower value indicates higher potency.

Table 2: Antimicrobial and Antiparasitic Activity

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 2c | B. cereus | 78 | [4] |

| 2c | B. subtilis | 39 | [4][5] |

| 2c | M. luteus | 78 | [4] |

| 2c | L. monocytogenes | 156 | [4] |

| 2c | S. aureus | 39 | [4][5] |

| 2c | E. faecalis | 78 | [4] |

| Compound 10 | P. falciparum (K1 strain) | 1.5 µM (EC50) | [6] |

MIC: Minimum Inhibitory Concentration. EC50: Half maximal effective concentration.

Table 3: Enzyme Inhibition and Neurological Activity

| Compound | Target Enzyme | IC50 | Reference |

| 24 | β-Glucuronidase | 2.8 µM | [7] |

| D-saccharic acid 1,4-lactone (standard) | β-Glucuronidase | 45.75 µM | [7] |

| 4APMb | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | - | [8] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of aminopyridinol compounds are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on-target and off-target effects.

Tropomyosin Receptor Kinase (TRK) Inhibition in Cancer

Aminopyrimidine derivatives have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK), a key player in various cancers driven by NTRK gene fusions.[1] Inhibition of TRKA, a member of the TRK family, blocks downstream signaling cascades that promote cell proliferation and survival.

Caption: TRK signaling pathway and its inhibition by aminopyrimidine derivatives.

ERK1/2 Signaling in Pulmonary Vasoconstriction

4-Aminopyridine (4-AP) has been shown to induce pulmonary vasoconstriction by inhibiting voltage-gated K+ channels, which in turn activates the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[9] This suggests that the ERK1/2 pathway is a downstream effector of 4-AP's vascular effects.

Caption: ERK1/2 signaling pathway in 4-aminopyridine-induced vasoconstriction.

EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

To address drug resistance in NSCLC, aminopyrimidine derivatives have been designed as inhibitors of mutant Epidermal Growth Factor Receptor (EGFR), specifically the EGFRL858R/T790M variant.[2] These compounds act as reversible inhibitors, showing high selectivity for the mutant over the wild-type EGFR.

Caption: Inhibition of mutant EGFR signaling in NSCLC by aminopyrimidines.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research findings. This section outlines the key experimental protocols cited in the reviewed literature.

Synthesis of Aminopyrimidine and Aminopyridine Derivatives

-

General Procedure for 2-Aminopyrimidine Derivatives: Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) are heated together under solvent-free conditions at 80–90 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, distilled water is added to the reaction mixture, and the resulting precipitate is filtered and crystallized from ethanol.[7]

-

General Procedure for 2-Aminopyridine Derivatives: These compounds are often synthesized via a multi-step process. One common method involves the condensation of a methyl ketone with dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone intermediate. This intermediate is then reacted with malononitrile and a primary amine, followed by inter-cyclization and aromatization to yield the 2-aminopyridine structure.[4][5]

In Vitro Biological Evaluation

-

Enzyme Inhibition Assays: The inhibitory activity of the compounds against specific enzymes (e.g., TRKA, EGFR, AChE, β-Glucuronidase) is determined using in vitro kinase assays or other appropriate enzymatic assays. The IC50 values are typically calculated from dose-response curves.[1][2][7][8]

-

Antiproliferative Activity Assays: The effect of the compounds on the proliferation of cancer cell lines (e.g., KM-12, MCF-7, HUVEC, H1975, A2780) is assessed.[1][2][3] This is often done using standard methods like the MTT or SRB assay.

-

Antimicrobial Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains is determined using broth microdilution or agar dilution methods according to established guidelines.[4]

-

In Vitro Spinal Cord Injury Model: A double sucrose gap chamber is used to assess the ability of compounds to restore conduction in isolated, injured guinea pig spinal cord tissue. The post-injury compound action potential is measured to quantify the effect.[10]

In Vivo Studies

-

Animal Models of Disease: For conditions like spinal cord injury, in vivo models are used to evaluate the therapeutic efficacy of the compounds.[10] Cognitive enhancement and antiamnesic effects are often tested in rodent models using tasks such as the elevated plus maze.[8]

Molecular Docking Studies

Computational molecular docking simulations are frequently employed to predict the binding modes of the synthesized compounds with their target proteins.[1][4][8] This helps in understanding the structure-activity relationships and in guiding the design of more potent inhibitors.

References

- 1. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]

- 6. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Amino-3,5-difluoropyridin-2-ol in Multi-Step Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-difluoropyridin-2-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, two fluorine atoms, and a hydroxyl group, makes it an attractive scaffold for the synthesis of novel bioactive molecules. The presence of fluorine can enhance metabolic stability and binding affinity, while the amino and hydroxyl groups provide sites for further functionalization. These characteristics suggest its utility as a key intermediate in the development of targeted therapeutics, particularly as a kinase inhibitor.

This document provides a proposed multi-step synthesis for this compound, based on established synthetic methodologies for related fluorinated pyridines. It also outlines potential applications and provides detailed, albeit hypothetical, experimental protocols and expected data.

Proposed Multi-Step Synthesis

The synthesis of this compound can be envisioned through a multi-step sequence involving nucleophilic aromatic substitution (SNAr) reactions on a polyfluorinated pyridine precursor. A plausible synthetic route is outlined below:

Caption: Proposed two-step synthesis of this compound.

Step 1: Amination of 2,3,4,5-Tetrafluoropyridine. This step involves the selective nucleophilic aromatic substitution of the fluorine atom at the 4-position of 2,3,4,5-tetrafluoropyridine with ammonia. The 4-position is typically the most susceptible to nucleophilic attack in polyfluoropyridines.

Step 2: Hydroxylation of 4-Amino-2,3,5-trifluoropyridine. The subsequent step is a nucleophilic aromatic substitution of the fluorine atom at the 2-position with a hydroxide ion. The electron-donating amino group at the 4-position and the electron-withdrawing fluorine atoms at the 3- and 5-positions activate the 2-position for nucleophilic attack.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2,3,5-trifluoropyridine

-

Reaction Setup: In a sealed pressure vessel, dissolve 2,3,4,5-tetrafluoropyridine (1.0 eq) in a suitable solvent such as ethanol or dioxane.

-

Reagent Addition: Add aqueous ammonia (excess, e.g., 10-15 eq) to the solution.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 4-Amino-2,3,5-trifluoropyridine (1.0 eq) in a mixture of water and a co-solvent like dioxane or DMSO.

-

Reagent Addition: Add a solution of sodium hydroxide (2-3 eq) in water to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (100-120 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., HCl). The product may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis. These values are hypothetical and based on typical yields and purities for similar reactions reported in the literature.

| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 4-Amino-2,3,5-trifluoropyridine | 2,3,4,5-Tetrafluoropyridine | aq. NH₃ | Ethanol | 90 | 18 | 75 | >95 |

| 2 | This compound | 4-Amino-2,3,5-trifluoropyridine | NaOH, H₂O | Dioxane/H₂O | 110 | 8 | 65 | >98 |

Potential Applications in Drug Discovery

Substituted aminopyridines are a well-established class of compounds in medicinal chemistry, frequently utilized as scaffolds for the development of kinase inhibitors. The structural features of this compound make it a promising candidate for targeting the ATP-binding site of various kinases. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine core of ATP with the kinase hinge region.

Targeting Protein Kinase Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target specific kinases have shown significant therapeutic success. Derivatives of this compound could be synthesized and screened for inhibitory activity against a panel of kinases implicated in disease.

One such pathway is the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for a kinase inhibitor derived from this compound.

Application Notes and Protocols: 4-Amino-3,5-difluoropyridin-2-ol as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-difluoropyridin-2-ol is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring an electron-donating amino group and two electron-withdrawing fluorine atoms on a pyridin-2-ol scaffold, offers a rich platform for the synthesis of novel and complex molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, making this scaffold particularly attractive for the development of new therapeutic agents and crop protection chemicals.

This document provides an overview of the potential applications, a proposed synthetic protocol, and key chemical properties of this compound, also known as 4-amino-3,5-difluoro-2-pyridone due to the prevalent keto-enol tautomerism in 2-hydroxypyridines.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not widely available in the literature, the following table summarizes expected physicochemical properties and spectroscopic data based on analysis of structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₅H₄F₂N₂O |

| Molecular Weight | 146.09 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | > 200 °C (decomposition) |

| Solubility | Soluble in DMSO, DMF, and hot polar protic solvents |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.5-7.7 (m, 1H, H-6), 6.0-6.5 (br s, 2H, NH₂) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 155-160 (C=O), 140-145 (C-F), 130-135 (C-F), 125-130 (C-NH₂), 110-115 (C-H) |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -130 to -140 (m, 1F), -150 to -160 (m, 1F) |

| Mass Spectrometry (ESI+) | m/z 147.03 [M+H]⁺ |

Tautomerism

It is crucial to recognize that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. For this compound, this equilibrium favors the pyridin-2-one tautomer. This has significant implications for its reactivity, as it can react as either a nucleophile at the nitrogen or oxygen of the amide group.

Caption: Tautomeric equilibrium of this compound.

Proposed Synthetic Protocol

Reaction Scheme: